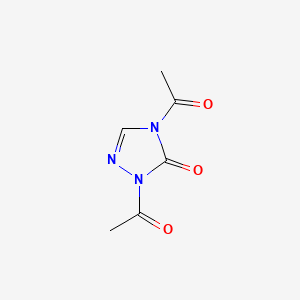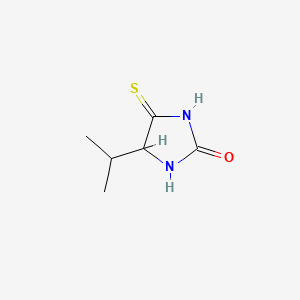
1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone can be achieved through several methods. One common approach involves the reaction of semicarbazide hydrochloride with formic acid . Another method includes the decarboxylation of 1,2,4-triazol-3-one-5-carboxylic acid . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions: 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone has a broad range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cells, disrupting essential metabolic processes . The compound’s structure allows it to form strong hydrogen bonds and interact with various biological targets, enhancing its efficacy .
Comparación Con Compuestos Similares
1,2,3-Triazole: Another member of the triazole family, known for its stability and biological activity.
3,5-Diacetyl-1,2,4-triazol: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone stands out due to its specific acetyl groups at positions 2 and 4, which influence its chemical reactivity and biological activity. This unique structure allows for targeted modifications and the development of derivatives with tailored properties .
Propiedades
Número CAS |
131426-05-6 |
|---|---|
Fórmula molecular |
C6H7N3O3 |
Peso molecular |
169.14 |
Nombre IUPAC |
2,4-diacetyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C6H7N3O3/c1-4(10)8-3-7-9(5(2)11)6(8)12/h3H,1-2H3 |
Clave InChI |
OYOIIBZSVCHGIL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=NN(C1=O)C(=O)C |
Sinónimos |
3H-1,2,4-Triazol-3-one, 2,4-diacetyl-2,4-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B588697.png)








